molecular formula C20H16N4OS B2647895 N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide CAS No. 1421442-92-3

N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2647895
CAS No.: 1421442-92-3
M. Wt: 360.44
InChI Key: IRHKIROGIVXHGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide is a heterocyclic compound featuring a 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core linked to a benzo[d]thiazole-6-carboxamide moiety via a phenyl bridge. This structure combines two pharmacologically significant motifs: the pyrroloimidazole ring, known for its role in modulating inflammatory pathways, and the benzo[d]thiazole group, which often enhances binding affinity and metabolic stability in medicinal chemistry .

Properties

IUPAC Name

N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4OS/c25-20(14-5-8-16-18(10-14)26-12-22-16)23-15-6-3-13(4-7-15)17-11-21-19-2-1-9-24(17)19/h3-8,10-12H,1-2,9H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHKIROGIVXHGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets, such as kinases. By binding to these targets, the compound can inhibit their activity, leading to downstream effects on cellular pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules from the evidence, focusing on molecular features, pharmacological activity, and physicochemical properties.

Pyrroloimidazole Derivatives with Anti-Inflammatory Activity

SK&F 105809 (2-(4-(Methylsulfinyl)phenyl)-3-(pyridin-4-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole):

  • Structure : Shares the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core but substitutes the benzo[d]thiazole group in the target compound with a pyridyl ring.
  • Pharmacology: Dual COX/5-LOX inhibitor with IC50 values of 0.1 μM (PGE2) and 2.0 μM (LTB4) in human monocytes. Demonstrated anti-inflammatory activity in murine models (ED50 = 44 mg/kg for AA-induced ear edema) .
  • Key Difference : The pyridyl group in SK&F 105809 may favor polar interactions, while the benzo[d]thiazole in the target compound could enhance lipophilicity and membrane permeability.

SK&F 105561 (Active metabolite of SK&F 105809):

  • Structure : Features a methylthio group instead of methylsulfinyl, reducing polarity.
  • Pharmacology : Retains dual inhibitory activity but with altered pharmacokinetics due to metabolic modifications .
Pyrroloimidazole-Triazole Hybrid ()

(S)-N-((R)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethyl)-2-(o-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-5-carboxamide :

  • Structure : Incorporates a triazole ring and a tolyl group, diverging from the benzo[d]thiazole moiety in the target compound.
  • Physicochemical Data: Molecular formula C19H22N6O (MW = 366.43 g/mol). Limited pharmacological data are provided, but the "Unknown11" value (1152 mg kg⁻¹) may indicate acute toxicity or dosage thresholds .
Pyrrolopyridazine Carboxamide ()

(4aR)-1-[(3-Chloro-4-hydroxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide :

  • Structure : Differs in core (pyrrolo[1,2-b]pyridazine vs. pyrrolo[1,2-a]imidazole) but shares a carboxamide linkage and aromatic substituents.
  • Analytical Data : LCMS m/z 754 [M+H]⁺; HPLC retention time = 1.32 minutes .
  • Key Difference : The trifluoromethyl groups enhance metabolic stability and electron-withdrawing effects, which may contrast with the electron-rich benzo[d]thiazole in the target compound.

Structural and Pharmacological Implications

Core Heterocycle Modifications
  • Pyrroloimidazole vs.
Substituent Effects
  • Benzo[d]thiazole vs. Pyridyl/Triazole : The benzo[d]thiazole group may improve lipophilicity (logP) compared to pyridyl or triazole, influencing blood-brain barrier penetration or CYP450 metabolism .
Pharmacodynamic Trends
  • Dual COX/5-LOX Inhibition : Structural analogs like SK&F 105809 suggest that the target compound may exhibit similar anti-inflammatory activity, contingent on the benzo[d]thiazole’s electronic effects .

Biological Activity

N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide is a compound of significant interest in medicinal chemistry and pharmacology, particularly due to its unique structural features and potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the pyrrolo[1,2-a]imidazole family and features a complex structure that includes a benzo[d]thiazole moiety. Its molecular formula is C19H19N3O2SC_{19}H_{19}N_3O_2S, with a molecular weight of 353.4 g/mol. The presence of multiple heterocycles contributes to its diverse biological activities.

Research indicates that this compound may act as a necroptosis inhibitor , which is crucial for modulating inflammatory responses and neurodegenerative diseases. Necroptosis is a form of programmed cell death that can lead to inflammation when dysregulated. By inhibiting this pathway, the compound may help mitigate tissue damage associated with various diseases.

Anticancer Properties

Studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • MDA-MB-231 Cells : The compound induced apoptosis in breast cancer cell lines, evidenced by increased annexin V-FITC positivity, indicating late-stage apoptosis. The increase in apoptotic cells was approximately 22-fold compared to control groups .

Enzyme Inhibition

The compound has been reported to inhibit specific enzymes involved in cancer progression:

  • Carbonic Anhydrase IX (CA IX) : It displayed potent inhibitory activity against CA IX with IC50 values ranging from 10.93 to 25.06 nM, indicating a selective action that could be beneficial in targeting tumor microenvironments .

In Vitro Studies

A series of experiments have evaluated the biological activity of this compound using various in vitro models:

Cell Line IC50 (µM) Mechanism
MDA-MB-2310.18Induction of apoptosis
CA IX Enzyme10.93 - 25.06Enzyme inhibition

These findings suggest that the compound not only inhibits tumor growth but also selectively targets cancerous cells while sparing normal cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the pyrrole ring and substituents on the phenyl group significantly influence biological activity. For example, introducing halogen atoms at specific positions enhances anticancer potency while altering electronic properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.